Cas no 89167-34-0 (4-Chloro-3-iodopyridine)

4-Chloro-3-iodopyridine is a halogenated pyridine derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its distinct substitution pattern, featuring both chloro and iodo functional groups, allows for selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex heterocyclic frameworks. The compound's high reactivity and stability under various conditions make it valuable for medicinal chemistry applications, including the development of bioactive molecules. Its crystalline solid form ensures ease of handling and storage. Suitable for palladium-catalyzed transformations, 4-Chloro-3-iodopyridine is a key building block in the synthesis of agrochemicals, ligands, and functional materials.
4-Chloro-3-iodopyridine structure
4-Chloro-3-iodopyridine structure
Product Name:4-Chloro-3-iodopyridine
CAS No:89167-34-0
MF:C5H3ClIN
MW:239.441492319107
MDL:MFCD00234024
CID:720999
PubChem ID:2763163
Update Time:2025-07-01

4-Chloro-3-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-iodopyridine
    • 4-Chloro-3-iodo-pyridine
    • Pyridine,4-chloro-3-iodo-
    • 4-chloranyl-3-iodanyl-pyridine
    • PubChem8083
    • 3-Iodo-4-chloropyridine
    • 4-chloro-3-iodo pyridine
    • GPFGRYFMMHDHGA-UHFFFAOYSA-N
    • EBD24227
    • FCH1331037
    • VP10776
    • AB05089
    • TRA0050855
    • SY106601
    • OR301298
    • ST2405720
    • AX8029832
    • AB0027380
    • W9208
    • AM
    • 4-Chloro-3-iodopyridine (ACI)
    • SCHEMBL136782
    • EN300-244075
    • P10107
    • AKOS015850091
    • A843081
    • AC-28003
    • MFCD00234024
    • DTXSID40376776
    • J-515012
    • CS-W014657
    • 89167-34-0
    • AS-18599
    • 4-Chloro-3-iodo-pyridine, 97%
    • DB-010134
    • MDL: MFCD00234024
    • Inchi: 1S/C5H3ClIN/c6-4-1-2-8-3-5(4)7/h1-3H
    • InChI Key: GPFGRYFMMHDHGA-UHFFFAOYSA-N
    • SMILES: ClC1C(I)=CN=CC=1

Computed Properties

  • Exact Mass: 238.90000
  • Monoisotopic Mass: 238.9
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 78.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.1
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Color/Form: No data available
  • Density: 2.052
  • Melting Point: 71-81 °C
  • Boiling Point: 248.6℃ at 760 mmHg
  • Flash Point: 104.1°C
  • Refractive Index: 1.642
  • PSA: 12.89000
  • LogP: 2.33960

4-Chloro-3-iodopyridine Security Information

  • Symbol: GHS05 GHS07 GHS09
  • Signal Word:Danger
  • Hazard Statement: H302-H315-H318-H400
  • Warning Statement: P273-P280-P305+P351+P338
  • Hazardous Material transportation number:UN 3077 9 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 22-38-41-50
  • Safety Instruction: 26-39-61
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • PackingGroup:
  • Storage Condition:Store at room temperature

4-Chloro-3-iodopyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Chloro-3-iodopyridine Pricemore >>

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4-Chloro-3-iodopyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 - 30 min, -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  4 h, -65 °C → rt
Reference
Preparation of enantiomerically pure pyridyl amino acids from serine
Tabanella, Stefania; Valancogne, Ingrid; Jackson, Richard F. W., Organic & Biomolecular Chemistry, 2003, 1(23), 4254-4261

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 Reagents: Iodine
1.3 Reagents: Water
Reference
Coupling Reaction of Zirconacyclopentadienes with Dihalonaphthalenes and Dihalopyridines: A New Procedure for the Preparation of Substituted Anthracenes, Quinolines, and Isoquinolines
Takahashi, Tamotsu; Li, Yanzhong; Stepnicka, Petr; Kitamura, Masanori; Liu, Yanjun; et al, Journal of the American Chemical Society, 2002, 124(4), 576-582

Production Method 3

Reaction Conditions
1.1 Reagents: Magnesate(2-), tributyl(2,2,6,6-tetramethyl-1-piperidinyl)-, dilithium, (T-4)- Solvents: Tetrahydrofuran ;  2 h, -10 °C
1.2 Reagents: Iodine
1.3 Reagents: Water
Reference
Deprotonation of chloropyridines using lithium magnesates
Awad, Hacan; Mongin, Florence; Trecourt, Francois; Queguiner, Guy; Marsais, Francis, Tetrahedron Letters, 2004, 45(42), 7873-7877

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ;  < -65 °C; overnight, -78 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Palladium-catalyzed aryl amination- heck cyclization cascade: a one-flask approach to 3-substituted indoles
Jensen, Thomas; Pedersen, Henrik; Bang-Andersen, Benny; Madsen, Robert; Joergensen, Morten, Angewandte Chemie, 2008, 47(5), 888-890

4-Chloro-3-iodopyridine Raw materials

4-Chloro-3-iodopyridine Preparation Products

4-Chloro-3-iodopyridine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:89167-34-0)4-Chloro-3-iodopyridine
Order Number:LE7701
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:58
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 4-Chloro-3-iodopyridine

4-Chloro-3-Iodopyridine (CAS No. 89167-34-0): A Comprehensive Overview

4-Chloro-3-Iodopyridine, identified by the CAS registry number 89167-34-0, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the pyridine family, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of chlorine and iodine substituents at the 4 and 3 positions, respectively, imparts unique electronic and structural properties to this molecule, making it a valuable compound for various applications.

The synthesis of 4-Chloro-3-Iodopyridine typically involves multi-step organic reactions, often starting from pyridine derivatives. One common approach is the nucleophilic substitution or electrophilic substitution on the pyridine ring, followed by halogenation to introduce chlorine and iodine groups. Recent advancements in catalytic methods and transition metal-mediated reactions have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact.

In terms of chemical properties, 4-Chloro-3-Iodopyridine exhibits a high degree of stability due to the aromaticity of the pyridine ring. The electronegative chlorine and iodine substituents significantly influence the electronic distribution within the molecule. Chlorine, being more electronegative than iodine, withdraws electron density through inductive effects, while iodine contributes to resonance effects due to its larger atomic size. These properties make 4-Chloro-3-Iodopyridine an excellent candidate for use in electron-deficient aromatic systems, such as in coordination chemistry and supramolecular assembly.

The application of 4-Chloro-3-Iodopyridine extends into various domains. In pharmacology, this compound has been explored as a potential lead molecule for drug discovery. Its ability to act as a ligand in metalloenzyme inhibition has been studied extensively. Recent research has highlighted its role in targeting specific enzymes involved in cancer metabolism, offering promising avenues for anticancer drug development.

In materials science, 4-Chloro-3-Iodopyridine has found applications in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with transition metals such as copper, zinc, and iron has led to the creation of porous materials with potential uses in gas storage and catalysis. These materials exhibit high surface areas and tunable pore sizes, making them ideal for industrial applications.

The environmental impact of 4-Chloro-3-Iodopyridine is another area of concern. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments necessitates careful handling during industrial processes to prevent contamination. Regulatory bodies have implemented guidelines to ensure safe disposal practices for compounds like CAS No. 89167-34-0, minimizing their ecological footprint.

In conclusion, 4-Chloro-3-Iodopyridine (CAS No. 89167-34-0) stands as a versatile compound with diverse applications across multiple scientific disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in future research and development efforts. As ongoing studies continue to uncover new potentials for this compound, its role in advancing science and technology is expected to grow significantly.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:89167-34-0)4-Chloro-3-iodopyridine
LE7701
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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